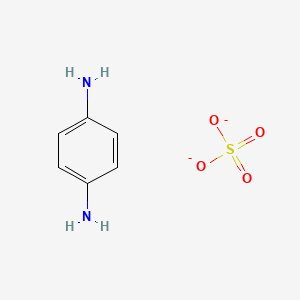

Benzene-1,4-diamine;sulfate

Description

Benzene-1,4-diamine sulfate (CAS 16245-77-5), also known as p-phenylenediamine sulfate, is an aromatic amine sulfate salt with the molecular formula C₆H₁₀N₂O₄S and a molar mass of 206.22 g/mol . It appears as a white to off-white solid and is primarily utilized as an intermediate in pharmaceuticals, dyes (e.g., textile pigments), and polymer synthesis . Its sulfate form enhances stability and solubility compared to the free base, making it suitable for industrial applications .

Properties

Molecular Formula |

C6H8N2O4S-2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

benzene-1,4-diamine;sulfate |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)/p-2 |

InChI Key |

UFPKLWVNKAMAPE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reduction of p-Nitroaniline

The most traditional method involves reducing p-nitroaniline (C₆H₆N₂O₂) using iron powder in an acidic medium. The reaction proceeds as follows:

Key steps include:

-

Reduction : p-Nitroaniline is suspended in hydrochloric acid, and iron powder is added at 90–100°C.

-

Neutralization : The mixture is neutralized with sodium carbonate to precipitate crude p-phenylenediamine.

-

Sulfation : The free base is treated with sulfuric acid to form the sulfate salt.

This method yields ~95% purity but generates significant iron sludge, necessitating waste treatment.

Continuous Process from Nitrobenzene

A patented continuous process (EP0160562A1) avoids isolation of intermediates:

-

Hydrogenation : Nitrobenzene is reduced with H₂ in aqueous H₂SO₄ over a catalyst (e.g., Pd/C) to form p-aminophenol sulfate.

-

Amination : The intermediate is aminated with excess ammonia at 200–400°C under pressure.

-

Isolation : The product is separated via solvent extraction (e.g., nitrobenzene) and crystallized.

This method achieves high throughput but requires precise control of reaction parameters to minimize byproducts like o-phenylenediamine.

Catalytic Ammonolysis of Polyester Waste

Two-Step Process: Ammonolysis and Hofmann Rearrangement

Recycling polyethylene terephthalate (PET) waste offers a sustainable route:

-

Ammonolysis : PET is reacted with ammonia and a nano-copper oxide catalyst at 150°C for 24 hours to yield terephthalamide (DMA):

-

Hofmann Degradation : DMA undergoes chlorination with Cl₂, followed by reaction with NaOH/NaClO in a microchannel reactor (60°C, 300 s residence time) to produce p-phenylenediamine.

Key Advantages :

-

Utilizes waste feedstock, reducing environmental impact.

-

Microchannel reactors enhance heat/mass transfer, achieving 71.2% PET conversion and 58.2% final yield.

Multi-Step Organic Synthesis from 2-Nitro-Phenylacetic Acid

A patent (EP0166155B1) outlines an eight-step synthesis:

-

Reduction : 2-Nitro-phenylacetic acid → 2-nitrophenylethanol (NaBH₄/THF).

-

Bromination : HBr/H₂SO₄ converts the alcohol to 2-nitrophenylethyl bromide.

-

Alkylation : Reaction with alkyl mercaptan (RSH) forms 2-alkylthioethyl-nitrobenzene.

-

Oxidation : H₂O₂ oxidizes the thioether to sulfone.

-

Hydrogenation : Catalytic hydrogenation (Pd/C) reduces the nitro group to amine.

-

Acetylation/Deacetylation : Protects amines during nitration, followed by hydrolysis.

Outcome : 2-Alkylsulfonylethyl-1,4-diaminobenzenes are sulfated in situ, yielding the target compound with >99% purity.

Alternative Methods and Emerging Approaches

Enzymatic Catalysis

Preliminary research explores laccase-mediated oxidation of aniline derivatives, though scalability remains a challenge.

Comparative Analysis of Methods

| Method | Feedstock | Catalyst | Temperature | Yield | Purity | Environmental Impact |

|---|---|---|---|---|---|---|

| p-Nitroaniline reduction | p-Nitroaniline | Fe/HCl | 90–100°C | 85–95% | >99% | High (iron sludge) |

| PET ammonolysis | Polyester waste | Nano-CuO | 150°C | 58.2% | 95% | Low (waste valorization) |

| Multi-step synthesis | 2-Nitro-phenylacetic acid | Pd/C, H₂O₂ | 20–100°C | 70–80% | >99% | Moderate (solvent use) |

| Continuous process | Nitrobenzene | Pd/C | 200–400°C | 90% | 98% | Moderate (energy-intensive) |

Scientific Research Applications

Chemical Properties and Structure

Benzene-1,4-diamine; sulfate has the molecular formula CHNOS. It appears as a white to light purple crystalline solid and is soluble in water and organic solvents such as ethanol and chloroform. The compound is classified under various safety regulations due to its toxicological properties, including potential skin sensitization and allergenic reactions .

Dye Industry

Benzene-1,4-diamine; sulfate is predominantly used in the dye industry as a dye precursor due to its ability to undergo oxidation to form vibrant colors. It is particularly notable for:

- Hair Dyes : It is a key ingredient in numerous permanent hair dye formulations. The compound's ability to oxidize allows it to develop into color upon application .

- Textile Dyes : The compound is used in dyeing fabrics, providing a range of colors through various chemical reactions .

Cosmetic Applications

In the cosmetics sector, benzene-1,4-diamine; sulfate serves multiple roles:

- Skin Products : Due to its properties as a skin sensitizer, it is often included in formulations with caution. Regulatory bodies have evaluated its safety for use in cosmetics .

- Allergen Studies : Research has shown that exposure can lead to allergic dermatitis, prompting studies into safer alternatives and formulations .

Polymer Production

The compound acts as a precursor in the synthesis of engineering polymers:

- Aramid Fibers : Benzene-1,4-diamine; sulfate is utilized in producing high-performance fibers such as Kevlar through polycondensation reactions with terephthaloyl chloride .

- Cross-linking Agents : It serves as a cross-linking agent in producing covalent organic frameworks (COFs), which have applications in adsorption processes and catalysis .

Biological Activities

Research has identified several biological activities associated with benzene-1,4-diamine; sulfate:

- Skin Sensitization : Studies indicate that the compound can induce contact dermatitis upon skin exposure. Its moderate sensitizing potential necessitates careful handling and regulatory scrutiny .

- Toxicological Assessments : Various assessments have been conducted to evaluate the toxicological profile of the compound, leading to recommendations for safe usage levels in consumer products .

Case Study 1: Hair Dye Safety Evaluation

A comprehensive evaluation by the Scientific Committee on Consumer Safety (SCCS) assessed the safety of benzene-1,4-diamine; sulfate in hair dye formulations. The study concluded that at concentrations below 1.8%, the compound does not pose significant health risks to consumers but highlighted the need for continued monitoring of allergic reactions .

Case Study 2: Polymer Development

Research on aramid fibers derived from benzene-1,4-diamine; sulfate demonstrated significant improvements in tensile strength and thermal stability compared to traditional materials. This advancement has implications for industries requiring durable materials, such as aerospace and automotive sectors .

Mechanism of Action

The mechanism of action of benzene-1,4-diamine; sulfate involves its ability to undergo redox reactions. The compound can act as a reducing agent, donating electrons to other molecules. This property is exploited in various applications, such as in hair dyes, where it reacts with hydrogen peroxide to form colored compounds. The molecular targets and pathways involved include the interaction with oxidizing agents and the formation of stable intermediates that contribute to its desired effects .

Comparison with Similar Compounds

N-Methyl-p-phenylenediamine (CAS 623-09-6)

- Structure : A methyl group replaces one amine hydrogen in benzene-1,4-diamine.

- Properties : The methyl substitution reduces reactivity due to steric hindrance and electronic effects. Unlike the sulfate derivative, the free base is more lipophilic, influencing its pharmacokinetics.

- Applications : Used in organic synthesis, particularly in the production of antioxidants and corrosion inhibitors .

2-Methoxy-methyl-p-phenylenediamine Sulfate

- Structure : Contains a methoxymethyl (-CH₂OCH₃) substituent at the 2-position.

- Properties : Higher water solubility (119 g/L at 20°C, pH 1.82) compared to benzene-1,4-diamine sulfate .

- Metabolism : Undergoes acetylation at the less hindered amine and forms cysteine conjugates in hepatocytes, indicating distinct detoxification pathways .

- Applications : Used in hair dyes and specialty chemicals, leveraging its modified solubility and reduced skin penetration .

N,N-Dimethyl-p-phenylenediamine Sulfate

- Structure : Both amine hydrogens are replaced with methyl groups.

- Properties : Increased steric hindrance reduces nucleophilicity, making it less reactive in polymerization reactions.

- Applications : Employed in electrochemical sensors and drug analysis due to its redox activity .

- Toxicity : Dimethyl substitution may mitigate oxidative stress compared to unsubstituted analogs, though chronic exposure risks remain .

N,N'-Bis(4-methoxysalicylide)benzene-1,4-diamine (S1)

- Structure : Schiff base formed by condensing benzene-1,4-diamine with 4-methoxysalicylaldehyde.

- Properties : Exhibits aggregation-induced emission enhancement (AIEE), a rare optical property useful in fluorescent sensors .

- Applications: Potential in volatile organic compound (VOC) detection and optoelectronic devices .

Physicochemical and Functional Comparisons

Toxicity and Metabolic Pathways

- 2-Methoxy-methyl Derivative : Metabolized to acetylated and cysteine-conjugated products, indicating phase I/II detoxification .

Market and Industrial Landscape

- The global market for benzene-1,4-diamine is projected to grow at a 5.2% CAGR (2024–2032), driven by demand in textiles and automotive sectors .

- Derivatives like N,N-dimethyl-p-phenylenediamine sulfate occupy niche markets in pharmaceuticals and electronics, with key players including BASF, DuPont, and Huntsman .

Biological Activity

Benzene-1,4-diamine; sulfate, commonly known as p-phenylenediamine sulfate (PPD sulfate), is a chemical compound that has garnered attention due to its applications in various industries, particularly in hair dye formulations. This article explores its biological activity, including toxicity, metabolism, and potential health effects, supported by case studies and research findings.

- Chemical Name : 1,4-Benzenediamine sulfate

- CAS Number : 615-50-9

- Molecular Formula : C6H8N2O4S

Biological Activity Overview

Benzene-1,4-diamine; sulfate exhibits several biological activities, primarily related to its use as a hair dye and its associated health risks. The following sections detail its toxicological profile, metabolism, and case studies illustrating its effects.

Toxicity

- Skin Sensitization : PPD sulfate is classified as a moderate skin sensitizer. In local lymph node assays (LLNA), it demonstrated an effective concentration (EC3) value of approximately 7.11% for the sulfate form, indicating a significant potential for inducing allergic reactions upon dermal exposure .

- Acute Toxicity : Studies have shown that PPD sulfate can cause acute toxicity through oral and dermal routes. The minimal lethal dose in rats was reported to be around 75 mg/kg . Furthermore, the compound is recognized for causing skin irritation and sensitization in humans .

- Carcinogenic Potential : Research indicates that PPD and its derivatives may have mutagenic properties. For instance, studies on Drosophila melanogaster have shown that PPD can induce dominant lethal mutations and chromosomal aberrations .

Metabolism

The metabolism of PPD sulfate involves N-acetylation processes that lead to various metabolites. Key findings include:

- Bioavailability : After oral administration in Sprague Dawley rats, the bioavailability of PPD sulfate was reported to be over 90%, while dermal application yielded only about 2% bioavailability .

- Metabolites : The primary metabolite identified in biological samples was N,N-diacetyl-toluene-2,5-diamine . Studies have suggested that the metabolic pathway involves regioselective N-acetylation followed by nitroreduction processes .

Case Study 1: Allergic Reactions in Humans

A significant number of reported cases highlight the allergic reactions associated with hair dyes containing PPD sulfate. A study involving patients with contact dermatitis revealed that approximately 20% tested positive for PPD sensitivity. This underlines the importance of patch testing prior to the use of hair dyes containing this compound.

Case Study 2: Occupational Exposure

Research conducted among hairdressers exposed to PPD-containing products showed a higher incidence of allergic contact dermatitis compared to the general population. The findings suggest that repeated exposure increases sensitization risk and emphasizes the need for protective measures in occupational settings.

Research Findings Summary

The following table summarizes key research findings regarding the biological activity of Benzene-1,4-diamine; sulfate:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzene-1,4-diamine sulfate, and how can purity be optimized?

- Methodological Answer : Benzene-1,4-diamine sulfate is typically synthesized via acid-base reactions, where sulfuric acid reacts with benzene-1,4-diamine. Purification involves recrystallization from aqueous ethanol or methanol to remove unreacted precursors. Column chromatography (silica gel, eluent: methanol/ethyl acetate) may resolve impurities in derivatives. For sulfate salt stability, ensure anhydrous conditions during synthesis to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing benzene-1,4-diamine sulfate and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or D₂O) identifies amine proton environments and sulfate counterion effects.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₀N₂O₄S, m/z ≈ 206.22) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (S-O stretch) validate structure .

Q. How should researchers handle benzene-1,4-diamine sulfate to mitigate safety risks in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods for synthesis and handling. Dispose via approved waste facilities due to its toxicity. Safety protocols include PPE (gloves, goggles) and immediate rinsing with water upon exposure .

Advanced Research Questions

Q. What role does the sulfate counterion play in the polymerization kinetics of benzene-1,4-diamine in Kevlar-like polyamides?

- Methodological Answer : The sulfate ion acts as a proton donor in acidic conditions, facilitating the polycondensation of benzene-1,4-diamine with dicarboxylic acids (e.g., benzene-1,4-dicarbonyl chloride). Kinetic studies via in-situ FT-IR or pH monitoring can quantify reaction rates. Compare with hydrochloride salts to assess counterion effects on crystallinity and tensile strength .

Q. How can discrepancies in crystallographic data for benzene-1,4-diamine sulfate derivatives be resolved using SHELX software?

- Methodological Answer : SHELXL refines high-resolution or twinned crystal structures by optimizing hydrogen bonding parameters (e.g., N-H⋯O interactions involving sulfate). For disordered sulfate groups, use PART instructions and restraints. Validate against X-ray/neutron diffraction data to resolve ambiguities in bond lengths and angles .

Q. What experimental approaches reconcile conflicting molecular formulas reported for benzene-1,4-diamine sulfate derivatives?

- Methodological Answer : Cross-validate formulas via elemental analysis (C/H/N/S content) and mass spectrometry. For example, the parent compound (C₆H₁₀N₂O₄S, CAS 16245-77-5) differs from methylated derivatives (e.g., C₇H₁₀N₂·H₂SO₄). TGA-DSC can identify hydrate vs. anhydrous forms, clarifying stoichiometric inconsistencies .

Q. How does hydrolysis of benzene-1,4-diamine sulfate-based polymers inform biodegradability studies?

- Methodological Answer : Subject polymers (e.g., polyamides) to enzymatic or acidic hydrolysis (e.g., 6M HCl, 80°C). Monitor degradation via GPC for molecular weight changes and LC-MS to recover monomers. Compare with non-sulfated analogs to assess sulfate’s impact on biodegradation rates .

Data Analysis and Contradictions

Q. What strategies address gaps in physical property data (e.g., density, thermal stability) for benzene-1,4-diamine sulfate?

- Methodological Answer :

- Density : Measure via pycnometry or computational modeling (e.g., DFT-optimized crystal structures).

- Thermal Stability : Perform TGA under N₂ (heating rate: 10°C/min) to determine decomposition onset (~200°C for sulfate salts) .

Q. How can researchers validate conflicting CAS registry entries for benzene-1,4-diamine sulfate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.